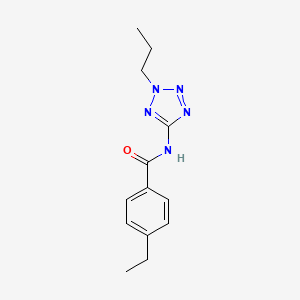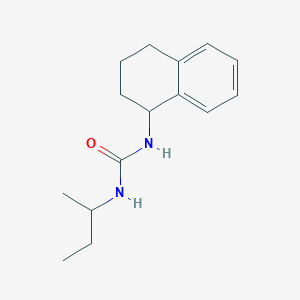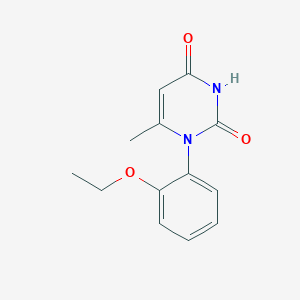
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Descripción general
Descripción
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, also known as EPTB, is a chemical compound with potential applications in scientific research. EPTB is a tetrazole derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further study. In
Mecanismo De Acción
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's mechanism of action involves the inhibition of VMAT2. This results in a decrease in monoamine neurotransmitter uptake into synaptic vesicles and a subsequent increase in extracellular levels of these neurotransmitters. The increased availability of neurotransmitters can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the striatum and prefrontal cortex. These effects suggest that 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have potential applications in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its specificity for VMAT2. This makes it a useful tool for studying the role of VMAT2 in neuronal function and behavior. However, one limitation of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is its potential toxicity. It has been shown to cause neurotoxicity in animal studies at high doses, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide. One area of interest is the development of new compounds based on the structure of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide that may have improved efficacy and reduced toxicity. Another area of research is the exploration of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide's potential applications in the treatment of neurological and psychiatric disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in scientific research. Its unique mechanism of action and specificity for VMAT2 make it a promising candidate for further study. The synthesis of 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves several steps, and its biochemical and physiological effects have been studied in animal models. While 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has advantages for use in lab experiments, its potential toxicity may limit its use in certain studies. Future research on 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide should focus on the development of new compounds, exploring its potential applications in the treatment of neurological and psychiatric disorders, and further understanding its mechanism of action.
Aplicaciones Científicas De Investigación
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, 4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide can modulate the release of these neurotransmitters and affect neuronal activity.
Propiedades
IUPAC Name |
4-ethyl-N-(2-propyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAPSQABVFAZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)
![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)
